3',4'-Dichloro-5'-methylacetophenone

Description

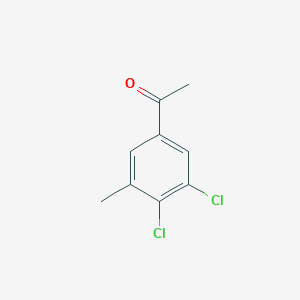

3',4'-Dichloro-5'-methylacetophenone (systematic name: 1-(3,4-dichloro-5-methylphenyl)ethanone) is a substituted acetophenone derivative featuring chlorine atoms at the 3' and 4' positions and a methyl group at the 5' position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its electron-withdrawing substituents, which modulate reactivity and biological activity.

Properties

IUPAC Name |

1-(3,4-dichloro-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-5-3-7(6(2)12)4-8(10)9(5)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNNUBRUWLLIFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination of 5'-Methylacetophenone Derivatives

A common approach to synthesize 3',4'-dichloro-5'-methylacetophenone involves the chlorination of 5'-methylacetophenone or related amino-substituted acetophenones under controlled conditions.

Chlorination Procedure : The substrate, such as 4'-(substituted)amino-2-(substituted) aminoacetophenone, is dissolved in anhydrous alcohol solvents like ethyl or t-butyl alcohol. Chlorine gas is bubbled through the solution at low temperatures (0°C to 20°C, preferably 0°C to 10°C) using about 2.0 to 2.5 molar equivalents of chlorine.

Reaction Control : The temperature control is critical to avoid over-chlorination or unwanted side reactions. The reaction proceeds until chlorination is essentially complete, which can be monitored by analytical methods such as TLC or HPLC.

Post-Chlorination Processing : The chlorinated intermediate can be further reduced or modified depending on the target compound. For example, reduction with sodium borohydride yields the corresponding alcohol derivative.

This method is advantageous for its satisfactory yields and purity, especially when preparing dichloroacetophenone derivatives with specific substitution patterns.

Use of Haloarene Derivatives and Organometallic Reagents

Another approach involves the synthesis of halo-substituted acetophenones via organometallic intermediates derived from haloarenes.

Starting Materials : Haloarenes such as 5-bromo-1,2,3-trichlorobenzene can be used as precursors.

Organometallic Reagents : These haloarenes are converted to organometallic species (e.g., Grignard or lithium reagents), which then react with trifluoroacetic acid derivatives or other acylating agents to form aryl ketones.

Advantages : This method features high selectivity and yields with fewer reaction steps compared to classical methods.

Although this patent focuses on trifluoro-substituted acetophenones, the methodology could be adapted for dichloromethylacetophenone synthesis by selecting appropriate haloarene substrates and acylating agents.

Summary Table of Preparation Methods

| Method Type | Key Reactants/Conditions | Temperature Range | Solvents Used | Advantages | Notes |

|---|---|---|---|---|---|

| Direct Chlorination | 4'-(Substituted)aminoacetophenone + Cl2 gas | 0°C to 20°C (opt. 0-10°C) | Anhydrous ethyl or t-butyl alcohol | Good yield and purity | Requires careful chlorine dosing |

| Diazotization and Coupling | Aminotoluenes + NaNO2 + catalysts (CuCl, CuSO4) | 0°C to 15°C | Sulfuric acid, acetic acid, toluene | Mild conditions, high purity | Mainly for trifluoromethyl analogues |

| Organometallic Haloarene Route | Haloarenes + organometallic reagents + acylating agents | Ambient to moderate | Various organic solvents | High selectivity, fewer steps | Adaptable for chlorinated acetophenones |

Detailed Research Findings and Notes

The chlorination method described in US Patent US4906781A provides a robust route for introducing dichloro substituents at specific aromatic positions, particularly effective when starting from amino-substituted acetophenones. The control of chlorine equivalents and reaction temperature is crucial to obtain the 3',4'-dichloro substitution pattern without over-chlorination.

Diazotization and coupling reactions, while more commonly applied to fluorinated or trifluoromethyl acetophenones, demonstrate the utility of diazonium intermediates in aromatic substitution chemistry. These methods allow for the introduction of various substituents under mild conditions with good control over regioselectivity.

Organometallic approaches leveraging haloarene precursors and trifluoroacetic acid derivatives highlight modern synthetic strategies that reduce reaction steps and improve yields. Though primarily reported for trifluoromethyl ketones, these methods can be tailored for chlorinated acetophenones by selecting appropriate halogenated starting materials.

Chemical Reactions Analysis

3’,4’-Dichloro-5’-methylacetophenone undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3’,4’-Dichloro-5’-methylacetophenone has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.

Industry: The compound is employed in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism by which 3’,4’-Dichloro-5’-methylacetophenone exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3',4'-Dichloro-5'-methylacetophenone with key structural analogs, highlighting substituent positions, molecular weights, and physical properties:

*Calculated based on molecular formula C₉H₇Cl₂O.

Key Observations :

- Halogen vs. Alkyl Substituents: Chlorine atoms increase molecular weight and lipophilicity compared to methyl or hydroxy groups. For example, this compound is ~63 g/mol heavier than 4'-methylacetophenone .

- Melting Points: Hydroxy and methoxy substituents (e.g., in 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone) correlate with higher melting points (107–110°C) due to intermolecular H-bonding, whereas alkyl or halogenated analogs (e.g., 4'-methylacetophenone) are liquids or low-melting solids .

Stability and Reactivity

- Electron-Withdrawing Effects: The dichloro substituents in this compound enhance electrophilicity at the ketone group, making it reactive toward nucleophiles (e.g., in Grignard or condensation reactions) .

Biological Activity

3',4'-Dichloro-5'-methylacetophenone, identified by its CAS number 1803728-91-7, is a chemical compound with significant biological activity. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₈Cl₂O

- Molecular Weight : 203.06 g/mol

- Functional Groups : Ketone, dichloro substituents, and a methyl group on the aromatic ring.

Research indicates that this compound interacts with various enzymes and molecular targets, influencing metabolic pathways. Its specific mechanisms include:

- Enzyme Interaction : The compound has been shown to act as both an inhibitor and activator of certain enzymes, which can modulate metabolic processes within cells.

- Receptor Binding : Preliminary studies suggest it may bind to receptors involved in pain perception and inflammation pathways, similar to other compounds that target the TRPV1 receptor.

Antinociceptive Effects

Studies have demonstrated that derivatives of this compound exhibit antinociceptive properties. In vitro assays have shown that these compounds can effectively reduce pain responses in animal models. For instance, behavioral tests in mice indicated significant reductions in pain sensitivity when treated with this compound .

Anxiolytic and Antidepressant Activities

In the context of mental health, derivatives of this compound have been evaluated for anxiolytic and antidepressant activities. Research involving various behavioral tests (e.g., elevated plus maze and tail suspension tests) showed promising results, suggesting potential therapeutic applications in treating anxiety and depression .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Key Differences |

|---|---|

| 3',4'-Dichloroacetophenone | Lacks the methyl group, affecting reactivity |

| 5'-Methylacetophenone | Lacks chlorine atoms, leading to different properties |

| 4'-Chloro-3'-methylacetophenone | Different substitution pattern alters chemical behavior |

These comparisons highlight how the presence of chlorine and methyl groups influences both chemical reactivity and biological activity.

Case Studies and Research Findings

- Study on Enzyme Inhibition : A detailed investigation into the inhibitory effects of this compound on specific metabolic enzymes revealed that it could modulate enzyme activity significantly, potentially leading to altered metabolic pathways in treated organisms.

- Behavioral Studies in Animal Models : In vivo studies have indicated that administration of this compound resulted in reduced anxiety-like behaviors in rodents, supporting its potential use as an anxiolytic agent .

- Pharmacokinetics : The pharmacokinetic profile shows good bioavailability and acceptable toxicity levels in preliminary studies, making it a candidate for further drug development.

Q & A

Q. What are the optimal synthetic routes for 3',4'-Dichloro-5'-methylacetophenone, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves chlorination of a methyl-substituted acetophenone precursor using reagents like thionyl chloride (SOCl₂) under reflux conditions. Key parameters include temperature control (80–100°C) and stoichiometric excess of chlorinating agents to ensure complete substitution . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) can achieve >98% purity. Monitoring by HPLC with UV detection (λ = 254 nm) is critical for purity assessment .

Q. How can researchers structurally characterize this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.5–2.7 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 218.0 for C₉H₇Cl₂O) .

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction is recommended, though this requires high-purity crystalline samples .

Q. What solvents and conditions are suitable for recrystallizing this compound?

- Methodological Answer : Ethanol-water mixtures (7:3 v/v) at 60°C are effective for recrystallization. Slow cooling to 4°C yields needle-like crystals. Solubility in acetone (25 mg/mL at 25°C) and dichloromethane (50 mg/mL) allows for alternative solvent systems. Monitor crystal formation via polarized light microscopy to avoid amorphous precipitates .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : The electron-withdrawing chlorine atoms activate the aromatic ring toward nucleophilic attack. Computational studies (DFT at B3LYP/6-311+G(d,p)) can predict regioselectivity: para- and ortho-chloro groups lower the LUMO energy, favoring nucleophilic substitution at the 5'-methyl position. Experimental validation involves reacting with ammonia (NH₃/EtOH, 100°C) and analyzing products via LC-MS .

Q. What strategies improve the biocatalytic reduction of this compound to chiral alcohols?

- Methodological Answer : Engineered alcohol dehydrogenases (e.g., TeSADH mutants) with expanded active sites (e.g., I86A/C295A mutations) enhance substrate binding. Reaction conditions: pH 7.5, 30°C, NADPH cofactor, and biphasic systems (water/isooctane) to mitigate substrate inhibition. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) and calculate turnover numbers (kcat > 10 s⁻¹) .

Q. How can computational modeling predict the photophysical properties of this compound?

- Methodological Answer : Time-dependent DFT (TD-DFT) simulations (CAM-B3LYP/def2-TZVP) model UV-Vis absorption spectra. Key transitions include π→π* (λmax ≈ 270 nm) and n→π* (λmax ≈ 310 nm). Compare with experimental data from UV-Vis spectroscopy in acetonitrile. Solvatochromic shifts can be analyzed using the Lippert-Mataga equation .

Q. What toxicological assessments are critical for handling this compound?

- Methodological Answer :

- Acute Toxicity : Perform OECD 423 assays on rodent models to determine LD₅₀ (oral/dermal).

- Ecotoxicity : Algal growth inhibition tests (OECD 201) assess environmental impact (EC₅₀ values).

- Safety Protocols : Use PPE (nitrile gloves, goggles) and fume hoods. Storage in amber glass under nitrogen prevents photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.